Cyclooct-4-en-1-ylmethanamine hydrochloride
Description
Cyclooct-4-en-1-ylmethanamine hydrochloride is an organic compound featuring an eight-membered cyclooctene ring with a double bond at the 4-position and a methanamine group attached to the 1-position, stabilized as a hydrochloride salt. The (4Z)-configuration of the cyclooctene ring introduces structural rigidity and conformational constraints, which may influence its chemical reactivity and biological interactions . The molecular formula is C₉H₁₆ClN, with a molecular weight of 173.68 g/mol.
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMFGDMTSOSRM-ODZAUARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclooctene ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Hydrogenation of the Cyclooctene Ring
The compound’s cyclooctene ring undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying steric and electronic properties:
The hydrogenated product retains the amine functionality, enabling further derivatization for applications in drug discovery or polymer chemistry.
Acid-Base Reactions and Salt Formation
The hydrochloride salt participates in neutralization reactions to liberate the free base:
Example :
The free base (cyclooct-4-en-1-ylmethanamine) is more nucleophilic, enabling reactions such as:
-
Alkylation : With alkyl halides to form secondary amines.
Ring-Opening and Functionalization
Under oxidative conditions, the cyclooctene ring can undergo epoxidation or dihydroxylation:
| Reagent | Product | Application |
|---|---|---|
| m-CPBA | Cyclooctene oxide derivative | Intermediate for synthesizing diols or amino alcohols. |
| OsO₄, NMO | Vicinal diol | Chiral building block for asymmetric synthesis . |
Polymerization and Crosslinking
While not directly documented for this compound, structurally similar cycloolefins (e.g., cyclooctene) polymerize via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts . For this compound, potential applications include:
Scientific Research Applications
Applications in Organic Synthesis
Cyclooct-4-en-1-ylmethanamine hydrochloride is recognized for its role as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for:
- Pharmaceutical Development : The compound is utilized in synthesizing bioactive molecules and drug candidates. Its derivatives have been explored for potential therapeutic effects, particularly in neuropharmacology and oncology.
- Agrochemical Production : It serves as a precursor in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .
- Material Science : The compound has potential applications in creating novel materials with specific properties, which can be beneficial in various industrial applications.
Case Study 1: Neuropharmacological Research
A study investigated the effects of cyclooct-4-en-1-ylmethanamine derivatives on potassium channels. The findings suggested that these compounds could modulate ion channel activity, indicating their potential as therapeutic agents for neurological disorders .
Case Study 2: Synthesis of Anticancer Agents
Research focused on using this compound as a building block for synthesizing anticancer agents. The derivatives showed promising cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy .
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacological and Industrial Relevance
- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochlorides, impacting formulation strategies .
- Reactivity : The unsaturated cyclooctene ring may participate in Diels-Alder reactions or hydrogenation, offering derivatization pathways absent in saturated analogs .
Analytical Characterization
- RP-HPLC Methods : Similar to those used for amitriptyline HCl and dosulepin HCl (), the target compound can be analyzed for purity and stability using reverse-phase chromatography. However, its larger ring system may require optimized mobile phases .
Biological Activity
Cyclooct-4-en-1-ylmethanamine hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure : this compound is characterized by its cyclooctene backbone with an amine functional group. The compound is typically synthesized through several steps:
- Cyclooctene Formation : Generated via ring-closing metathesis of 1,7-octadiene using Grubbs’ catalyst.
- Amination : The cyclooctene undergoes hydroboration-oxidation to yield cyclooctanol, which is then converted to cyclooctylamine through tosylation and nucleophilic substitution.
- Hydrochloride Formation : The final step involves reacting cyclooctylamine with hydrochloric acid to produce the hydrochloride salt.
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of target molecules and influencing various biochemical pathways .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by influencing apoptosis pathways. Notably, the BCL-2 family of proteins plays a significant role in regulating cell death, and compounds that modulate these proteins can enhance the efficacy of chemotherapeutics .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Apoptotic Pathways :
A study demonstrated that compounds structurally related to this compound could significantly induce apoptosis in various cancer cell lines by altering BCL-2 protein interactions. This suggests potential for developing novel anticancer therapies utilizing this compound class . -
Enzyme Inhibition Study :
Another investigation focused on the compound's role as a bioorthogonal probe in enzyme-substrate interactions. Results indicated that it could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its utility in biochemical assays .
Research Applications
This compound has potential applications in:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclooct-4-en-1-ylmethanamine hydrochloride, and how can reaction conditions be optimized?
- The synthesis of cycloalkane-derived amine hydrochlorides typically involves multi-step protocols, including cyclization, amine functionalization, and subsequent salt formation. For example, cyclooctene derivatives may undergo epoxidation followed by nucleophilic substitution to introduce the methanamine group. Hydrochloride salt formation is achieved via acid-base reactions with HCl . Optimization should focus on solvent polarity (e.g., dichloromethane or ethanol), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm structural integrity .
Q. How should researchers characterize the purity and stability of this compound?
- Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) to detect impurities. Stability studies should include accelerated degradation tests under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH). Hydrochloride salts generally exhibit enhanced stability in anhydrous environments compared to free bases . Use Karl Fischer titration to monitor hygroscopicity, as water content can affect reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Storage should be in airtight containers at 2–8°C, away from oxidizing agents . Emergency procedures must align with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution on the cyclooctene ring and amine group. This predicts regioselectivity in reactions like hydrogenation or electrophilic substitution. Compare HOMO-LUMO gaps with analogs (e.g., cyclopentylmethanamine hydrochloride) to assess catalytic activation barriers . Validate predictions experimentally using kinetic studies and in situ IR spectroscopy .
Q. What strategies resolve contradictions in reported biological activities of cyclooct-4-en-1-ylmethanamine derivatives?
- Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., HEK293 vs. HeLa cells) and validate target engagement via SPR or thermal shift assays. Cross-reference with structurally similar compounds (e.g., methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride) to identify structure-activity relationships (SARs) .
Q. How does the cyclooctene ring’s conformation influence the compound’s interaction with biological targets?
- The boat-chair equilibrium of the cyclooctene ring alters steric and electronic profiles. Use NOESY NMR to analyze ring puckering and correlate with binding affinities (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) can simulate interactions with hydrophobic pockets or hydrogen-bonding residues in targets like G-protein-coupled receptors (GPCRs) .
Q. What advanced techniques validate the hydrochloride salt’s role in enhancing bioavailability?
- Perform comparative pharmacokinetic studies (free base vs. hydrochloride) in rodent models, measuring plasma half-life (t₁/₂) and AUC via LC-MS/MS. Solubility assays in biorelevant media (FaSSIF/FeSSIF) and permeability tests (Caco-2 monolayers) quantify salt-enhanced absorption .
Methodological Notes
- Data Validation : Cross-check spectral data (NMR, MS) with PubChem entries (e.g., CID 145867066) and ensure reproducibility across ≥3 independent syntheses .
- Contradiction Analysis : Apply factorial design (e.g., Taguchi methods) to isolate variables causing divergent results in biological assays .
- Ethical Compliance : Adhere to OECD guidelines for preclinical safety testing, including Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
